molecular formula C17H14N2O3 B2881653 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid CAS No. 62160-80-9

1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B2881653
CAS No.: 62160-80-9
M. Wt: 294.31
InChI Key: JTDIEDQRYAXLPI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and derivatives .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(11-15(18-19)17(20)21)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIEDQRYAXLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331162
Record name 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62160-80-9
Record name 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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